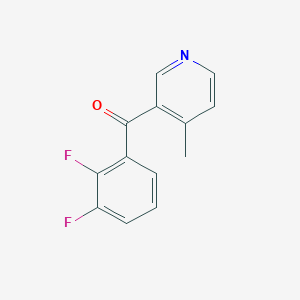

3-(2,3-Difluorobenzoyl)-4-methylpyridine

CAS No.: 1187168-34-8

Cat. No.: VC3048670

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187168-34-8 |

|---|---|

| Molecular Formula | C13H9F2NO |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | (2,3-difluorophenyl)-(4-methylpyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C13H9F2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3 |

| Standard InChI Key | HTNTXOLWFUWHPW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)F)F |

| Canonical SMILES | CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)F)F |

Introduction

3-(2,3-Difluorobenzoyl)-4-methylpyridine is a synthetic organic compound with a molecular formula of C13H9F2NO and a molecular weight of 233.22 g/mol. It is produced by Rieke Metals under the product number 5622-37, with a purity of 97% . This compound belongs to the class of pyridine derivatives, which are widely used in pharmaceutical and chemical research due to their diverse biological activities.

Synthesis and Preparation

The synthesis of 3-(2,3-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 2,3-difluorobenzoyl chloride in the presence of a suitable base. This reaction is a common method for introducing acyl groups into aromatic rings.

Biological and Pharmaceutical Applications

While specific biological activities of 3-(2,3-Difluorobenzoyl)-4-methylpyridine are not widely documented, pyridine derivatives in general have been explored for their potential in various therapeutic areas. For instance, pyridine-based compounds have shown promise as antimalarial agents, antibacterial agents, and anticancer agents .

Research Findings and Future Directions

Given the lack of specific research findings on 3-(2,3-Difluorobenzoyl)-4-methylpyridine, future studies could focus on exploring its biological activities, such as antiviral, antibacterial, or anticancer properties. Additionally, modifying the compound's structure to enhance its pharmacokinetic properties could be a valuable area of investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume